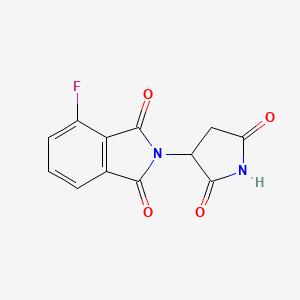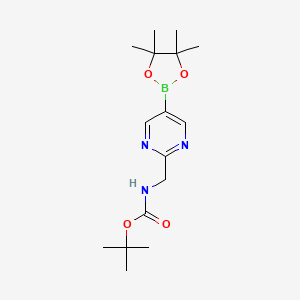
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluoro-substituted isoindole moiety.
Vorbereitungsmethoden
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of automated reactors and continuous flow systems to ensure efficient and reproducible synthesis .
Analyse Chemischer Reaktionen
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the isoindole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and activity. This disruption can lead to changes in cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione include other pyrrolidine and isoindole derivatives. These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C12H7FN2O4 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C12H7FN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17) |
InChI-Schlüssel |
DBPFBINXPGZVSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)

![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)


![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)






![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
